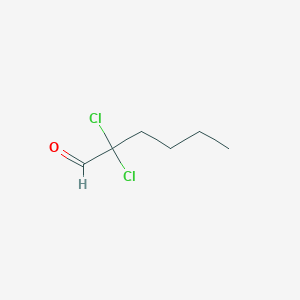

2,2-Dichlorohexanal

Beschreibung

Historical Trajectories and Seminal Investigations in Dihalogenated Aldehyde Chemistry

The exploration of dihalogenated aldehydes is rooted in the broader history of halogenated organic compounds, which saw significant advancements with the development of methods for selective halogenation. Early investigations into the reactivity of carbonyl compounds laid the groundwork for understanding the behavior of α-halogenated aldehydes and ketones. The presence of a carbonyl group was found to activate the adjacent α-carbon, facilitating substitution reactions with halogens.

The synthesis of α,α-dihaloaldehydes historically presented a challenge, often resulting in mixtures of mono- and dihalogenated products. A significant step forward was the development of methods for the direct dichlorination of aldehydes. One such method involves the chlorination of aldehydes or their corresponding alcohols in dimethylformamide (DMF), which has been shown to produce α,α-dichloroaldehydes with good yields, free from monochlorinated byproducts. Other reagents, such as sulfuryl chloride (SO₂Cl₂) and trichloroisocyanuric acid (TCCA), have also been employed for the direct conversion of primary alcohols and aldehydes to their α,α-dichloro counterparts.

Conceptual Frameworks for Research on Gemini-Dihalogenated Organic Compounds

The scientific interest in geminal-dihalogenated compounds like 2,2-dichlorohexanal is based on several key conceptual frameworks:

Unique Reactivity: The two halogen atoms on the α-carbon significantly influence the electrophilicity of the carbonyl carbon and the acidity of any remaining α-protons. This unique electronic environment can lead to novel reaction pathways that are not observed in non-halogenated or monohalogenated analogs.

Synthetic Building Blocks: Gem-dihalides are versatile intermediates in organic synthesis. They can be transformed into a variety of other functional groups. For instance, they can undergo elimination reactions to form vinyl halides or be used in coupling reactions to create new carbon-carbon bonds.

Probes for Mechanistic Studies: The well-defined stereoelectronic environment of gem-dihalogenated compounds makes them excellent probes for studying reaction mechanisms. For example, the study of nucleophilic substitution at the carbonyl carbon or reactions involving the α-carbon can provide detailed insights into transition state geometries and reaction kinetics. The enantioselective α-chlorination of aldehydes, a process that can be mechanistically complex, has been studied in detail, with research focusing on the role of organocatalysts and the nature of reaction intermediates researchgate.netnih.gov.

Significance of this compound as a Model Compound in Mechanistic and Synthetic Studies

While extensive research has been conducted on α,α-dichloroaldehydes as a class, specific studies focusing solely on this compound as a model compound are not widely documented in readily accessible literature. However, the general reactivity patterns established for α,α-dichloroaldehydes are directly applicable to this compound.

Research on similar α,α-dichloroaldehydes has provided valuable insights into their synthetic utility. For example, they are known to participate in a variety of transformations, including:

Organocatalytic α-functionalization: The development of enantioselective α-chlorination of aldehydes has been a significant area of research, providing access to chiral α-chloroaldehydes, which are valuable synthetic intermediates researchgate.netnih.gov.

Nucleophilic additions to the carbonyl group: The electrophilic carbonyl carbon of this compound is susceptible to attack by nucleophiles.

Reactions involving the C-Cl bonds: The chlorine atoms can be displaced or involved in reductive or coupling reactions.

The butyl chain of this compound provides a simple, non-polar alkyl substituent that is unlikely to interfere with many of the fundamental reactions of the α,α-dichloroaldehyde functionality. This makes it, in principle, a good model system for studying the intrinsic reactivity of this functional group without complications from other reactive sites in the molecule. However, a review of the scientific literature does not reveal prominent examples where this compound has been specifically chosen as a benchmark or model substrate for in-depth mechanistic or synthetic methodology studies. The findings tend to be generalized to the broader class of α,α-dichloroaldehydes.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2,2-dichlorohexanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10Cl2O/c1-2-3-4-6(7,8)5-9/h5H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGTYYGDMHXSGLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C=O)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70369176 | |

| Record name | 2,2-dichlorohexanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70369176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57024-78-9 | |

| Record name | 2,2-dichlorohexanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70369176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Investigations of 2,2 Dichlorohexanal

Nucleophilic Addition Reactions at the Carbonyl Center

The aldehyde functional group in 2,2-dichlorohexanal is a primary site for nucleophilic attack. The electron-withdrawing effect of the adjacent dichlorinated carbon enhances the electrophilicity of the carbonyl carbon, influencing the rate and nature of addition reactions.

Formation of Acetal (B89532) Derivatives and Hydrates

Like many aldehydes, this compound exists in equilibrium with its hydrate (B1144303) in the presence of water. The compound is known to be very hygroscopic, which suggests that it readily forms the corresponding geminal diol, 2,2-dichlorohexane-1,1-diol. datapdf.com This propensity for hydration can complicate reactions in aqueous or protic media. datapdf.com

In alcoholic solvents, particularly under acidic or basic conditions, this compound can form acetals. For instance, reactions of analogous 2-alkyl-2,3-dichloroaldehydes with sodium methoxide (B1231860) in methanol (B129727) lead to the formation of α,β-epoxy dimethyl acetals. dss.go.th This transformation involves both initial acetal formation at the carbonyl center and subsequent reaction at the chlorinated carbons. dss.go.th

Reactions with Organometallic Reagents for Carbon-Carbon Bond Formation

Organometallic reagents, such as Grignard (R-MgX) and organolithium (R-Li) compounds, are potent nucleophiles that readily attack the carbonyl carbon of aldehydes to form new carbon-carbon bonds. leah4sci.comlibretexts.org The reaction of this compound with these reagents is expected to proceed via nucleophilic addition to the carbonyl group, followed by protonation during workup, to yield a secondary alcohol. leah4sci.com

The general mechanism involves the attack of the carbanionic 'R' group from the organometallic reagent on the electrophilic carbonyl carbon, forming a tetrahedral intermediate. youtube.com Subsequent aqueous workup protonates the resulting alkoxide to give the final alcohol product. leah4sci.com

Table 1: Expected Products from the Reaction of this compound with Organometallic Reagents

| Organometallic Reagent | Reagent Formula | Expected Alcohol Product |

|---|---|---|

| Methylmagnesium bromide | CH₃MgBr | 3,3-dichloroheptan-2-ol |

| Ethyllithium | CH₃CH₂Li | 4,4-dichloro-octan-3-ol |

| Phenylmagnesium chloride | C₆H₅MgCl | 1-phenyl-2,2-dichlorohexan-1-ol |

Bisulfite Adduct Formation and Regeneration Methodologies

This compound reacts with sodium bisulfite to form a crystalline adduct, a reaction useful for its purification and storage. datapdf.com The formation of the bisulfite adduct (this compound bisulfite adduct, 10-A ) proceeds readily, although obtaining high purity may require specific conditions due to the compound's hygroscopic nature. datapdf.com

The regeneration of the aldehyde from its bisulfite adduct is a critical step for its use in further synthesis. Traditional methods involve treating the adduct with aqueous acid or base, which shifts the equilibrium back towards the aldehyde. colab.wslookchem.com However, these conditions may not be suitable for sensitive molecules. lookchem.com A particularly effective non-aqueous method has been reported for regenerating this compound from its adduct by treating it with chlorotrimethylsilane (B32843) (TMS-Cl) in acetonitrile (B52724). datapdf.comcolab.ws This method avoids the use of water and harsh pH conditions, which is advantageous for a hygroscopic compound like this compound. datapdf.com The regeneration under these conditions has been shown to be uneventful and efficient. datapdf.com

Table 2: NMR Data for this compound Bisulfite Adduct (10-A) in DMSO-d₆ datapdf.com

| Nucleus | Chemical Shift (δ) | Multiplicity / Coupling Constant (J) | Assignment |

|---|---|---|---|

| ¹H | 6.22 ppm | d, J = 6.9 Hz | -CH(OH)SO₃Na |

| ¹H | 4.28 ppm | d, J = 6.9 Hz | -CHCl₂ |

| ¹H | 2.42-2.51 ppm | m | -CH₂- |

| ¹H | 1.53-1.71 ppm | m | -CH₂- |

| ¹H | 1.24-1.38 ppm | m | -CH₂- |

| ¹H | 0.89 ppm | t, J = 7.6 Hz | -CH₃ |

| ¹³C | 97.67 ppm | -CHCl₂ | |

| ¹³C | 89.03 ppm | -CH(OH)SO₃Na | |

| ¹³C | 42.59 ppm | -CH₂- | |

| ¹³C | 27.44 ppm | -CH₂- | |

| ¹³C | 22.21 ppm | -CH₂- | |

| ¹³C | 14.30 ppm | -CH₃ |

Reactions Involving the Geminal Dichloride Moiety

The two chlorine atoms on the α-carbon to the aldehyde group provide a second reactive site within the this compound molecule. These atoms can participate in substitution or elimination reactions.

Nucleophilic Substitution Pathways of Chlorine Atoms

The chlorine atoms of the geminal dichloride can be displaced by nucleophiles. Studies on the closely related compound, 2-ethyl-2,3-dichlorohexanal, demonstrate that treatment with two moles of sodium methoxide results in the smooth substitution of both chlorine atoms. dss.go.th The nature of the final product is highly dependent on the solvent used. dss.go.th

In dry ether , the reaction yields a 2-methoxy-3-chloroaldehyde, indicating that one chlorine atom is substituted by a methoxy (B1213986) group. dss.go.th

In dry methanol , the reaction proceeds further to form an α,β-epoxy dimethyl acetal. This product arises from an initial substitution, followed by acetal formation and an intramolecular nucleophilic attack of the resulting alkoxide to displace the second chlorine atom, forming an epoxide ring. dss.go.th

This solvent-dependent outcome highlights the interplay between substitution at the chlorinated carbon and addition at the carbonyl center. dss.go.th

Elimination Reactions and Olefin Formation

Elimination reactions, typically following an E2 mechanism, are common for alkyl halides in the presence of a strong base. libguides.com Such a reaction in this compound would involve the removal of a chlorine atom from C2 and a proton from C3 to form an olefin, specifically 2-chloro-1-hexene.

However, for 2-alkyl-2,3-dichloroaldehydes, experimental evidence suggests that nucleophilic substitution is strongly favored over dehydrohalogenation (elimination) when treated with alcoholic sodium methoxide. dss.go.th This is in contrast to 2,3-dichloroaldehydes that possess an α-hydrogen, which readily undergo elimination to form unsaturated aldehydes. dss.go.th The lack of an α-hydrogen in this compound and the electronic effects of the geminal dichloride and aldehyde groups appear to direct its reactivity towards substitution pathways under these conditions.

Aldol (B89426) Condensation Reactions with this compound as an Electrophile

The aldol condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, involving the reaction of an enolate ion (the nucleophile) with a carbonyl compound (the electrophile). lumenlearning.comnih.gov The structure of this compound, specifically the absence of protons on its α-carbon, dictates its exclusive role in these reactions. Lacking α-hydrogens, this compound cannot be deprotonated to form an enolate. Consequently, it is incapable of acting as the nucleophilic donor and is restricted to functioning solely as an electrophilic acceptor. lumenlearning.com This characteristic is advantageous in mixed or crossed aldol reactions, as it eliminates the possibility of self-condensation, thereby reducing the number of potential products and simplifying the reaction mixture. lumenlearning.com

The utility of dichlorinated aldehydes as electrophiles is demonstrated in the total synthesis of complex natural products. In a key step toward the synthesis of the marine cyanobacterial metabolite (+)-lyngbyabellin M, an isomer of this compound, 5,5-dichlorohexanal, was employed as the electrophile in a highly stereoselective aldol reaction. The reaction, mediated by a boron enolate and directed by a chiral auxiliary, proceeded efficiently to form a crucial β-hydroxy acid intermediate. researchgate.net This transformation highlights the ability of the dichlorinated aldehyde to react as a potent electrophile under controlled conditions to build chiral centers with high fidelity.

Table 1: Stereoselective Aldol Reaction in the Synthesis of (+)-Lyngbyabellin M Intermediate researchgate.net

| Nucleophile Precursor | Electrophile | Key Reagents | Product | Stereochemical Outcome |

|---|---|---|---|---|

| S-4-benzyl-3-propionyl-1,3-oxazolidin-2-one | 5,5-dichlorohexanal | Dibutylboron triflate, Triethylamine | (2R,3S)-3-hydroxy-2-methyl-7,7-dichloro-N-( (S)-2-oxo-4-benzyl-1,3-oxazolidin-3-yl)octanamide | Single diastereoisomer reported |

Rearrangement Reactions and Fragmentations

The presence of two chlorine atoms on the α-carbon not only influences the electrophilicity of the carbonyl group but also plays a significant role in the subsequent reactivity of reaction intermediates, often leading to rearrangements. Early mechanistic studies on the closely related compound, 2-ethyl-2,3-dichlorohexanal, revealed a profound dependence of the reaction pathway on the solvent when treated with sodium methoxide. dss.go.th While reaction in ether yielded a simple substitution product, the reaction in methanol resulted in the formation of an α,β-epoxy dimethyl acetal, a product of a significant rearrangement. dss.go.th The initial nucleophilic attack by methoxide is likely followed by an intramolecular SN2 reaction, where an intermediate alkoxide displaces the adjacent chlorine atom to form an epoxide ring.

Further insights into potential fragmentation pathways can be drawn from related systems. For instance, the reduction of 2,2,2-trichloro-1-arylethanones with Grignard reagents is proposed to proceed through a single electron transfer (SET) mechanism. rsc.org This process generates a ketyl radical anion, which then fragments by eliminating a chloride ion to form a dichloroenolate. rsc.org By analogy, this compound could potentially undergo similar C-Cl bond fragmentation under specific reductive conditions.

Additionally, studies on imines derived from dichlorinated aldehydes show that they can undergo cyclization and rearrangement. For example, N-(2,2-dichloro-2-phenylethylidene)arenesulfonamides react with thiourea (B124793) via a proposed chloroaziridine intermediate, which then undergoes isomerization and ring-opening. researchgate.net This suggests that intermediates derived from this compound could exhibit similar complex rearrangement behaviors.

Solvent Effects on Reaction Pathways and Selectivity

The choice of solvent can dramatically alter the course of reactions involving this compound and its analogs, dictating the ultimate product structure. Solvents influence reaction rates and selectivity by stabilizing or destabilizing reactants, intermediates, and transition states to different extents. mdpi.comrsc.org

A clear and striking demonstration of solvent effects is found in the reaction of 2-ethyl-2,3-dichlorohexanal with sodium methoxide. dss.go.th As detailed in the table below, changing the solvent from ether to methanol completely shifts the reaction pathway from simple substitution to a more complex substitution and rearrangement cascade.

Table 2: Solvent-Dependent Reaction of 2-Ethyl-2,3-dichlorohexanal with Sodium Methoxide dss.go.th

| Reactant | Reagent | Solvent | Major Product | Reaction Pathway |

|---|---|---|---|---|

| 2-Ethyl-2,3-dichlorohexanal | Sodium Methoxide | Dry Ether | 2-Ethyl-3-chloro-2-methoxyhexanal | Nucleophilic Substitution |

| 2-Ethyl-2,3-dichlorohexanal | Sodium Methoxide | Dry Methanol | α,β-Epoxy dimethyl acetal of 2-ethyl-2-methoxyhexanal | Nucleophilic Substitution & Rearrangement |

The observed divergence can be rationalized by considering the polarity and nature of the solvents. Ether, a non-polar aprotic solvent, favors a straightforward nucleophilic substitution mechanism. In contrast, methanol, a polar protic solvent, can better solvate ionic intermediates and transition states. This enhanced solvation likely stabilizes the charged intermediates involved in the intramolecular cyclization to form the epoxide, making this pathway kinetically favorable over simple substitution. dss.go.thrsc.org This illustrates a general principle: polar solvents can promote reaction pathways that involve charge separation, often leading to enhanced selectivity or entirely different products compared to reactions in non-polar media. mdpi.com

Advanced Spectroscopic Techniques for Structural Elucidation and Reaction Monitoring of 2,2 Dichlorohexanal

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural elucidation of 2,2-dichlorohexanal, offering insights into the proton and carbon environments within the molecule.

Proton NMR (¹H-NMR) Analysis in Characterization

The ¹H-NMR spectrum of this compound provides critical information for identifying the different types of protons and their neighboring atoms. A dissertation from ETH Zürich provides partial ¹H-NMR data for a derivative of this compound, 6-((tert-butyldiphenylsilyl)oxy)-2,2-dichlorohexanal, in deuterated chloroform (B151607) (CDCl₃). ethz.ch The aldehydic proton (-CHO) characteristically appears as a singlet at a downfield chemical shift, in this case at δ 9.25 ppm. ethz.ch This significant downfield shift is due to the deshielding effect of the adjacent carbonyl group. The protons on the carbon chain exhibit signals at various chemical shifts depending on their proximity to the electron-withdrawing chlorine and carbonyl groups. For the silyloxy derivative, a triplet at δ 3.71 ppm corresponds to the two protons on the carbon atom bearing the silyloxy group (C6), while multiplets between δ 2.27-2.31 ppm and δ 1.72-1.83 ppm are assigned to the methylene (B1212753) protons at C3 and C5/C4, respectively. ethz.ch

Based on general principles and comparison with similar structures, a predicted ¹H-NMR spectrum for unsubstituted this compound would show the aldehydic proton as a singlet around 9.2-9.3 ppm. The protons on the carbon chain would appear at distinct chemical shifts: the methylene group at C3 would be the most deshielded of the alkyl protons due to its proximity to the CCl₂ group, followed by the C4 and C5 methylene groups, with the terminal methyl group (C6) appearing at the most upfield position.

Table 1: Predicted ¹H-NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| H-1 (CHO) | 9.2 - 9.3 | Singlet (s) | 1H |

| H-3 (CH₂) | 2.2 - 2.4 | Triplet (t) | 2H |

| H-4 (CH₂) | 1.5 - 1.7 | Multiplet (m) | 2H |

| H-5 (CH₂) | 1.3 - 1.5 | Multiplet (m) | 2H |

| H-6 (CH₃) | 0.9 - 1.0 | Triplet (t) | 3H |

Data is predicted based on analogous structures and general NMR principles.

Carbon-13 NMR (¹³C-NMR) for Carbon Skeleton Delineation

¹³C-NMR spectroscopy complements ¹H-NMR by providing a map of the carbon framework of this compound. Each unique carbon atom in the molecule gives a distinct signal. The carbonyl carbon (C=O) of the aldehyde is highly deshielded and typically appears in the range of 185 ppm. ethz.ch The carbon atom bearing the two chlorine atoms (C2) is also significantly downfield, expected around 88-90 ppm due to the strong electron-withdrawing effect of the halogens. ethz.ch The remaining carbon atoms of the hexyl chain appear at progressively upfield shifts as their distance from the electron-withdrawing groups increases.

Table 2: Predicted ¹³C-NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-1 (CHO) | ~185 |

| C-2 (CCl₂) | 88 - 90 |

| C-3 (CH₂) | 40 - 42 |

| C-4 (CH₂) | 28 - 30 |

| C-5 (CH₂) | 21 - 23 |

| C-6 (CH₃) | 13 - 15 |

Data is predicted based on analogous structures and general NMR principles. For comparison, the C-NMR data for 2,2-dichloro-3-methylbutanal shows signals at δ 185.8, 94.5, 37.6, and 17.8 ppm. ethz.ch

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Analysis

Two-dimensional (2D) NMR techniques are invaluable for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the atoms in this compound. bas.bg

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically on adjacent carbons. For this compound, COSY would show a correlation between the protons on C3 and C4, C4 and C5, and C5 and C6, confirming the sequence of the alkyl chain. No correlation would be observed for the aldehydic proton (H1) as it has no adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. It would allow for the direct assignment of each carbon atom in the alkyl chain (C3 through C6) by linking them to their corresponding, already assigned, proton signals.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their vibrational modes. free.frresearchgate.net

For this compound, the most prominent feature in the IR spectrum is the strong absorption band corresponding to the carbonyl (C=O) stretch of the aldehyde. This band typically appears in the region of 1725-1740 cm⁻¹. The C-H stretching vibration of the aldehyde proton is also characteristic, appearing as a pair of weak to medium bands around 2820 cm⁻¹ and 2720 cm⁻¹. The aliphatic C-H stretching vibrations of the butyl chain will be observed in the 2850-2960 cm⁻¹ range. The C-Cl stretching vibrations are expected in the fingerprint region, typically between 600 and 800 cm⁻¹, and can be complex due to rotational isomerism and coupling with other vibrations.

Raman spectroscopy, which relies on changes in polarizability, would also detect these vibrations. semi.ac.cn The C=O stretch is typically a strong band in the Raman spectrum as well. The C-Cl stretches are often strong and more easily identifiable in the Raman spectrum compared to the IR spectrum.

Table 3: Characteristic IR and Raman Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |

|---|---|---|---|

| C-H Stretch (Aldehyde) | ~2820, ~2720 | Weak to Medium | Medium |

| C-H Stretch (Alkyl) | 2850 - 2960 | Strong | Strong |

| C=O Stretch (Aldehyde) | 1725 - 1740 | Strong | Strong |

| C-Cl Stretch | 600 - 800 | Medium to Strong | Strong |

Data is based on general spectroscopic principles and data for similar compounds.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and structural features of a compound by analyzing its mass-to-charge ratio (m/z) and that of its fragments. docbrown.info For this compound (C₆H₁₀Cl₂O), the molecular weight is approximately 169.05 g/mol . epa.gov

In a mass spectrum, the molecular ion peak (M⁺) would be observed at m/z corresponding to the molecular weight. Due to the presence of two chlorine atoms, this peak will be accompanied by characteristic isotopic peaks. Chlorine has two stable isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). Therefore, the molecular ion will appear as a cluster of peaks:

[M]⁺: Containing two ³⁵Cl atoms (m/z ≈ 168)

[M+2]⁺: Containing one ³⁵Cl and one ³⁷Cl atom (m/z ≈ 170)

[M+4]⁺: Containing two ³⁷Cl atoms (m/z ≈ 172)

The relative intensities of these peaks will be approximately 9:6:1, which is a distinctive signature for a molecule containing two chlorine atoms. docbrown.info

Common fragmentation pathways for α-chloroaldehydes include the loss of a chlorine atom, the loss of HCl, and cleavage of the carbon-carbon bonds (alpha-cleavage). researchgate.net Key fragment ions for this compound would include:

[M-Cl]⁺: Loss of a chlorine radical (m/z ≈ 133/135)

[M-CHO]⁺: Loss of the formyl radical (m/z ≈ 139/141/143)

[C₄H₉]⁺: Cleavage of the C2-C3 bond, resulting in the butyl cation (m/z = 57)

Chromatographic Techniques Coupled with Spectroscopic Detection (e.g., GC-MS, HPLC-SPE-NMR) for Mixture Analysis and Purification

Chromatographic techniques are essential for separating this compound from reaction mixtures or for its purification. google.com When coupled with spectroscopic detectors, these methods provide a powerful tool for both qualitative and quantitative analysis.

Gas Chromatography-Mass Spectrometry (GC-MS): Given the volatility of this compound, GC-MS is an ideal technique for its analysis. mdpi.comdlr.de The sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, which provides a mass spectrum for identification. This allows for the positive identification of this compound in a complex mixture by matching both its retention time and its mass spectrum with that of a known standard. nih.gov

High-Performance Liquid Chromatography-Solid Phase Extraction-Nuclear Magnetic Resonance (HPLC-SPE-NMR): For less volatile compounds or complex mixtures that are difficult to separate by GC, HPLC is employed. scielo.br Coupling HPLC with NMR via a solid-phase extraction (SPE) interface allows for the separation of components by HPLC, followed by trapping of the individual peaks on an SPE cartridge. The trapped compound can then be eluted with a deuterated solvent directly into the NMR spectrometer for full structural elucidation. This powerful hyphenated technique would be particularly useful for analyzing reaction mixtures containing this compound and its non-volatile products or derivatives. scielo.br

Table 4: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 6-((tert-butyldiphenylsilyl)oxy)-2,2-dichlorohexanal |

| 2,2-dichloro-3-methylbutanal |

| 2,2-dichloroheptanal |

| 2,2,4-trichlorobutanal |

| 2,2-Dichloroundec-10-enal |

| 2,2-Dichloro-3-phenylpropanal |

| 5,5-Dichlorohexanal |

| 2,3-dichlorohexanal |

| 2-methyl-2,3-dichlorovaleraldehyde |

| 2-ethyl-2,3-dichlorohexanal |

| 1,2-dichloroethane |

| 2,4-dichlorophenol |

| o-nitrophenol |

| m-nitrophenol |

| p-dichlorobenzene |

| nerolin |

| pyridine |

| (2,2-Dichlorocyclopropyl)benzene |

| 1,6-Dichlorohexane |

| 1,2-dichlorohexane |

| 2,5-dichlorohexane |

| 2,2-dichloropropane |

| 1,2-dichloropropane |

| 2,2-dichloropropionic acid |

| trans-1,2-dichlorocyclohexane |

Theoretical and Computational Investigations of 2,2 Dichlorohexanal

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 2,2-dichlorohexanal at the atomic level. These methods can predict stable conformations, electronic distribution, and other key molecular attributes.

Density Functional Theory (DFT) is a powerful computational method for investigating the conformational landscape of molecules. For this compound, the rotation around the C2-C3 single bond is of particular interest, as it dictates the spatial arrangement of the dichloro-substituted carbon relative to the alkyl chain. DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can be used to identify the most stable conformers. researchgate.net The presence of two bulky and electronegative chlorine atoms at the α-position significantly influences the molecule's conformational preferences and dipole moment.

Table 1: Predicted Conformational Data for this compound using DFT (Note: The following data is hypothetical and serves as an illustrative example of what DFT calculations would yield, as specific literature on this compound is not available. The values are based on trends observed for similar halogenated aldehydes.)

| Conformer | Relative Energy (kcal/mol) | Dipole Moment (Debye) |

| Gauche | 0.00 | 2.85 |

| Anti | 1.25 | 2.50 |

| Eclipsed | 4.50 | 3.10 |

This interactive table allows you to explore the predicted conformational data for this compound based on DFT calculations.

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, provide a rigorous approach to analyzing the electronic distribution within a molecule. scirp.orguol.de Methods such as Hartree-Fock (HF) and post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can be employed to obtain detailed information about the molecular orbitals and charge distribution of this compound. mdpi.com

These calculations can generate molecular electrostatic potential (MEP) maps, which visualize the regions of positive and negative electrostatic potential on the molecular surface. For this compound, the MEP would show a region of high negative potential around the carbonyl oxygen, making it a likely site for electrophilic attack. Conversely, the aldehydic proton and the carbon atom bonded to the chlorine atoms would exhibit a positive potential, indicating their susceptibility to nucleophilic attack. Natural Bond Orbital (NBO) analysis can further quantify the charge distribution and delocalization interactions within the molecule. ifremer.fr

Reaction Mechanism Prediction and Transition State Analysis

Computational chemistry is an invaluable tool for elucidating the mechanisms of chemical reactions, including identifying intermediates and transition states.

Theoretical methods can be used to map out the potential energy surface for reactions involving this compound. For instance, the nucleophilic addition to the carbonyl group is a characteristic reaction of aldehydes. masterorganicchemistry.com Computational modeling can determine the energy barriers for the approach of a nucleophile to the carbonyl carbon, and the subsequent formation of a tetrahedral intermediate. The presence of the two chlorine atoms at the α-position is expected to enhance the electrophilicity of the carbonyl carbon, thereby influencing the reaction rate.

Furthermore, reactions involving the chlorine atoms, such as substitution or elimination, can be investigated. nih.gov By locating the transition state structures and calculating their energies, the activation energy for different reaction pathways can be determined, allowing for predictions of the most favorable reaction mechanism. acs.orgrsc.org

The solvent can have a significant impact on reaction rates and mechanisms. springernature.comwhiterose.ac.uk Computational models can account for solvent effects either explicitly, by including individual solvent molecules in the calculation, or implicitly, using a polarizable continuum model (PCM). scirp.org For a polar molecule like this compound reacting with a charged or polar species, a polar solvent would be expected to stabilize the transition state, thereby accelerating the reaction. Computational studies on the aminocatalytic α-chlorination of aldehydes have highlighted the critical role of the solvent in directing the reaction pathway. nih.govacs.org

Table 2: Predicted Activation Energies for Nucleophilic Addition to this compound in Different Solvents (Note: This is a hypothetical table illustrating the type of data that can be obtained from computational modeling.)

| Solvent | Dielectric Constant | Activation Energy (kcal/mol) |

| Gas Phase | 1.0 | 15.2 |

| Cyclohexane | 2.0 | 14.5 |

| Acetonitrile (B52724) | 37.5 | 10.8 |

| Water | 78.4 | 9.5 |

This interactive table demonstrates how the predicted activation energy for a reaction involving this compound can vary with the solvent environment.

Spectroscopic Parameter Prediction and Correlation with Experimental Data

Computational methods can predict various spectroscopic parameters, which can then be compared with experimental data to validate both the theoretical models and the experimental assignments.

DFT and other quantum chemical methods can be used to calculate the nuclear magnetic resonance (NMR) chemical shifts and coupling constants. researchgate.net For this compound, predicting the ¹H and ¹³C NMR spectra would be particularly useful for structural confirmation. The calculated chemical shift of the aldehydic proton, for example, would be influenced by the electron-withdrawing effect of the adjacent dichlorinated carbon.

Vibrational frequencies corresponding to infrared (IR) and Raman spectra can also be computed. osaka-u.ac.jp The characteristic C=O stretching frequency in the IR spectrum of this compound would be a key feature to identify. Theoretical calculations can help in assigning the various vibrational modes of the molecule. researchgate.net Comparisons between calculated and experimental spectra are crucial for a comprehensive understanding of the molecular structure and properties. unibo.it

Molecular Dynamics Simulations for Conformational Space Exploration

Theoretical and computational chemistry provide powerful tools for investigating the behavior of molecules at an atomic level. Among these, molecular dynamics (MD) simulations are particularly valuable for exploring the conformational space of flexible molecules like this compound. This method simulates the movement of atoms and molecules over time, governed by a set of classical mechanics equations, thereby offering insights into the various shapes (conformations) a molecule can adopt and their relative stabilities.

The exploration of this compound's conformational landscape through MD simulations involves defining a force field, which is a set of parameters that describe the potential energy of the system. This force field accounts for bonded interactions (bond stretching, angle bending, and dihedral angle torsion) and non-bonded interactions (van der Waals and electrostatic forces). By simulating the molecule's dynamics at a given temperature, researchers can observe the transitions between different conformational states.

A typical MD simulation for this compound would be initiated from an optimized low-energy structure. The system would then be heated to a target temperature and equilibrated, followed by a production run during which the trajectory of each atom is saved at regular intervals. Analysis of this trajectory allows for the identification of the most populated (and thus most stable) conformational isomers. Key dihedral angles, such as those along the carbon backbone, are monitored to characterize these conformers.

While specific, detailed research findings from molecular dynamics simulations exclusively on this compound are not widely available in published literature, the methodology is well-established for similar halogenated alkanes and aldehydes. aip.orgaip.orgnih.gov For instance, studies on haloalkanes have utilized MD simulations to understand their phase equilibria and interactions in solution, which inherently depend on their conformational behavior. nih.gov Similarly, computational methods have been employed to elucidate the complex structures of other chlorinated aldehydes. tandfonline.com

The results from these simulations are typically presented as potential energy surfaces or as a list of stable conformers with their corresponding relative energies and key geometric parameters. An illustrative, hypothetical data table summarizing potential findings for this compound is presented below. This table showcases the kind of data that would be generated from a thorough molecular dynamics study.

Hypothetical Conformational Analysis of this compound

| Conformer | Dihedral Angle (C1-C2-C3-C4) (°) | Relative Energy (kcal/mol) | Population (%) at 298 K |

|---|---|---|---|

| I (Anti) | 180 | 0.00 | 65 |

| II (Gauche 1) | 60 | 1.20 | 15 |

| III (Gauche 2) | -60 | 1.25 | 14 |

| IV (Eclipsed) | 0 | 5.00 | <1 |

Note: The data in this table is hypothetical and for illustrative purposes only, representing the type of results expected from a molecular dynamics simulation. It is not based on published experimental or computational data for this compound.

This hypothetical data suggests that the "Anti" conformer, where the aldehyde group and the butyl chain are furthest apart, is the most stable. The "Gauche" conformers are slightly higher in energy, and the "Eclipsed" conformer is significantly less stable due to high steric strain. Such findings would be crucial for understanding the reactivity and physical properties of this compound.

Synthesis and Reactivity of 2,2 Dichlorohexanal Derivatives and Analogues

Formation of Functionalized Derivatives from 2,2-Dichlorohexanal

The presence of two chlorine atoms on the α-carbon significantly influences the electrophilicity of the carbonyl carbon in this compound, making it a versatile precursor for a variety of functionalized derivatives.

Synthesis of Carboxylic Acid, Ester, and Alcohol Derivatives

Carboxylic Acid Derivatives: The oxidation of aldehydes to carboxylic acids is a fundamental transformation in organic synthesis. libretexts.orgchemguide.co.uk For this compound, this can be achieved using common oxidizing agents. Due to the presence of the electron-withdrawing chlorine atoms, the aldehyde is readily oxidized. Reagents such as potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), or milder oxidants like silver oxide (Ag₂O) in the Tollens' test can effect this transformation to yield 2,2-dichlorohexanoic acid. chemguide.co.uk The general reaction is as follows:

Oxidation of this compound to 2,2-Dichlorohexanoic Acid:

CH₃(CH₂)₃C(Cl)₂CHO + [O] → CH₃(CH₂)₃C(Cl)₂COOH

The choice of oxidizing agent would depend on the desired reaction conditions and scale. For instance, permanganate and dichromate are powerful oxidants typically used in acidic conditions, while Tollens' reagent is used in a basic medium. chemguide.co.uk

Ester Derivatives: Esters can be synthesized from this compound through a few different routes. One common method is the Fischer esterification of the corresponding carboxylic acid, 2,2-dichlorohexanoic acid, with an alcohol in the presence of an acid catalyst. chemguide.co.ukmasterorganicchemistry.com

Fischer Esterification:

CH₃(CH₂)₃C(Cl)₂COOH + R'OH ⇌ CH₃(CH₂)₃C(Cl)₂COOR' + H₂O (with acid catalyst)

Alternatively, oxidative esterification provides a more direct route from the aldehyde. organic-chemistry.org This can be achieved by reacting this compound with an alcohol in the presence of an oxidizing agent.

Alcohol Derivatives: The reduction of the aldehyde group in this compound to a primary alcohol, yielding 2,2-dichlorohexan-1-ol, can be accomplished using various reducing agents. organic-chemistry.org Common reagents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). youtube.comlibretexts.org

Reduction of this compound to 2,2-Dichlorohexan-1-ol:

CH₃(CH₂)₃C(Cl)₂CHO + [H] → CH₃(CH₂)₃C(Cl)₂CH₂OH

Given the high reactivity of LiAlH₄, NaBH₄ is often preferred for its milder nature and greater chemoselectivity, especially if other reducible functional groups are present in the molecule. libretexts.org

| Derivative Type | General Structure | Synthetic Method | Key Reagents |

|---|---|---|---|

| Carboxylic Acid | CH₃(CH₂)₃C(Cl)₂COOH | Oxidation | KMnO₄, H₂CrO₄, Ag₂O |

| Ester | CH₃(CH₂)₃C(Cl)₂COOR' | Fischer Esterification | R'OH, Acid Catalyst |

| Alcohol | CH₃(CH₂)₃C(Cl)₂CH₂OH | Reduction | NaBH₄, LiAlH₄ |

Amination and Other Heteroatom Substitutions

Amination: The introduction of a nitrogen-containing functional group can be achieved through reductive amination. organic-chemistry.org This one-pot reaction involves the initial formation of an imine or enamine from this compound and a primary or secondary amine, respectively, which is then reduced in situ to the corresponding amine. jackwestin.com

Reductive Amination with a Primary Amine:

CH₃(CH₂)₃C(Cl)₂CHO + R'NH₂ ⇌ CH₃(CH₂)₃C(Cl)₂CH=NR' + H₂O (Imine formation)

CH₃(CH₂)₃C(Cl)₂CH=NR' + [H] → CH₃(CH₂)₃C(Cl)₂CH₂NHR' (Reduction)

Common reducing agents for this process include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). Direct α-amination of aldehydes is also a known transformation, though it often requires specialized catalysts and conditions to achieve high selectivity. nih.govprinceton.edu

Other Heteroatom Substitutions: The α-dichloro functionality can potentially undergo nucleophilic substitution reactions, although this is generally challenging at an sp³-hybridized carbon bearing two electron-withdrawing groups. Reactions with soft nucleophiles like thiolates (RS⁻) could potentially lead to the displacement of one or both chlorine atoms, though side reactions would be likely. The synthesis of α-amino amides from α-haloamides is a well-established field, suggesting that derivatives of 2,2-dichlorohexanoic acid might be more amenable to such substitutions. nih.gov

Exploration of Homologues and Isomers of this compound

Homologues: The homologues of this compound, such as 2,2-dichloropentanal (B1597636) and 2,2-dichloroheptanal, would exhibit similar chemical reactivity. nih.govnih.gov Their synthesis would likely follow similar pathways to that of this compound, which would typically involve the α,α-dichlorination of the parent aldehyde (e.g., pentanal or heptanal). The reactivity of these homologues in terms of oxidation, reduction, and amination would be analogous to that of this compound, with minor differences in reaction rates and physical properties due to the varying alkyl chain length.

Isomers: Isomers of this compound would include compounds with the chlorine atoms at different positions on the hexyl chain, such as 3,3-dichlorohexanal, 4,4-dichlorohexanal, 5,5-dichlorohexanal, and 6,6-dichlorohexanal. The reactivity of these isomers would differ significantly based on the position of the chlorine atoms relative to the aldehyde group.

3,3-Dichlorohexanal, 4,4-dichlorohexanal, 5,5-dichlorohexanal: The reactivity of the aldehyde group in these isomers would be less influenced by the inductive effect of the chlorine atoms as they are further down the carbon chain.

6,6-dichlorohexanal: This isomer would likely be prone to intramolecular reactions due to the proximity of the dichloromethyl group to the aldehyde.

Another class of isomers would be those with a branched carbon chain, for example, 2,2-dichloro-3-methylpentanal. The presence of branching near the reaction center could introduce steric hindrance, potentially affecting reaction rates.

| Isomer Name | Structure | Key Reactivity Feature |

|---|---|---|

| 3,3-Dichlorohexanal | CH₃CH₂CH₂C(Cl)₂CH₂CHO | Reduced inductive effect on the aldehyde |

| 4,4-Dichlorohexanal | CH₃CH₂C(Cl)₂CH₂CH₂CHO | Further reduced inductive effect |

| 5,5-Dichlorohexanal | CH₃C(Cl)₂CH₂CH₂CH₂CHO | Minimal inductive effect on the aldehyde |

| 6,6-Dichlorohexanal | Cl₂CH(CH₂)₄CHO | Potential for intramolecular reactions |

Stereochemical Aspects in Derivative Synthesis and Reactivity

For this compound itself, the α-carbon is not a stereocenter. However, stereochemistry becomes a crucial consideration in many of its reactions, particularly when new stereocenters are formed.

For instance, in the reduction of the aldehyde to 2,2-dichlorohexan-1-ol, the resulting alcohol does not have a stereocenter at the carbon bearing the hydroxyl group. However, if the reactant were an α-chloro-α-fluoro aldehyde, the resulting alcohol would be chiral.

In reactions such as the aldol (B89426) addition or conjugate addition, where a new carbon-carbon bond is formed at the α-position (if one of the chlorine atoms were replaced by a different group) or at the carbonyl carbon, the potential for creating new stereocenters arises. nih.govnih.govscispace.com The facial selectivity of the nucleophilic attack on the carbonyl carbon would determine the stereochemical outcome. In the absence of a chiral catalyst or auxiliary, a racemic mixture of enantiomers would be expected if a new stereocenter is formed at the carbonyl carbon.

The field of asymmetric catalysis offers methods to control the stereoselectivity of such reactions. masterorganicchemistry.comkhanacademy.org For example, the use of chiral reducing agents or catalysts in the reduction of the aldehyde could, in principle, lead to the formation of a single enantiomer of a chiral alcohol derivative. Similarly, peptide-catalyzed stereoselective conjugate addition reactions of aldehydes have been developed, which could potentially be applied to derivatives of this compound. nih.govnih.gov

Role of 2,2 Dichlorohexanal As a Key Synthetic Intermediate

Building Block in the Construction of Complex Organic Molecules

The gem-dichloro functionality in 2,2-dichlorohexanal makes it a valuable precursor for a variety of chemical transformations. This structural motif can be strategically manipulated to introduce other functional groups or to participate in carbon-carbon bond-forming reactions, thereby facilitating the assembly of intricate molecular architectures.

One notable application involves its use in the regeneration of aldehydes from their bisulfite adducts. While the formation of bisulfite adducts is a common method for the purification and protection of aldehydes, the regeneration step often requires aqueous conditions that can be detrimental to sensitive molecules. A nonaqueous method has been developed for the regeneration of aldehydes, including the hygroscopic this compound, from their bisulfite adducts using chlorotrimethylsilane (B32843) in acetonitrile (B52724). datapdf.com This process is particularly advantageous for compounds like this compound that are sensitive to water. datapdf.com

The reactivity of the dichlorinated carbon atom allows for its conversion into other functional groups. For instance, it can be a precursor to α,β-epoxy dimethyl acetals when reacted with sodium methoxide (B1231860) in methanol (B129727). dss.go.th This transformation highlights the ability to convert the dichloro group into a synthetically useful epoxide, which can then undergo further reactions.

Precursor for Pharmacologically Relevant Scaffolds (Focus on chemical synthesis, not drug activity)

The structural attributes of this compound make it an attractive starting material for the synthesis of molecular scaffolds that are of interest in medicinal chemistry. The dichloroaldehyde moiety can be incorporated into larger molecules that serve as the core structures for the development of new chemical entities.

For example, this compound can be envisioned as a reactant in the synthesis of substituted imine intermediates. These imines can then undergo further reactions, such as cycloadditions, to generate heterocyclic scaffolds. google.com The aldehyde functionality provides a reactive handle for condensation reactions with amines, while the dichloro group can influence the reactivity of the resulting imine or be retained as a structural feature in the final product.

The synthesis of peptidomimetic aminothioether acids (ATAs) represents another area where aldehydes like this compound can be utilized. google.com In the combinatorial synthesis of ATA libraries, a diverse range of aldehydes is employed to introduce variability into the molecular structure. google.com this compound is listed among the aldehydes that can be used in these synthetic schemes, highlighting its utility in generating libraries of compounds for screening purposes. google.com

Utilization in Combinatorial Chemistry Libraries and Parallel Synthesis Methodologies

Combinatorial chemistry and parallel synthesis are powerful tools for the rapid generation of large numbers of compounds for drug discovery and other applications. google.comgoogleapis.com The use of versatile building blocks is essential for the success of these methodologies. This compound has been identified as a suitable reagent for incorporation into combinatorial libraries. google.com

In the context of parallel array synthesis, individual compounds are prepared in separate reaction vessels, allowing for the systematic variation of different parts of the molecule. google.com Aldehydes are a common class of reagents used in these syntheses to introduce diverse side chains. This compound, with its unique dichlorinated alkyl chain, can be used to generate a subset of library members with this specific structural feature. google.com This allows for the exploration of how this particular substitution pattern influences the properties of the resulting compounds.

The generation of diverse libraries of peptidomimetic compounds is one specific application where this compound is a potential building block. google.com These libraries are created to identify lead compounds for further development. google.com The inclusion of a chlorinated aldehyde like this compound expands the chemical space that can be explored in these libraries.

Application in Natural Product Total Synthesis as a Chlorinated Building Block

The synthesis of complex natural products often involves the coupling of several key fragments. researchgate.net Chlorinated building blocks are essential for the synthesis of chlorinated natural products. For example, the total synthesis of dysamide B, a polychlorinated marine natural product, required the synthesis of (2S,4S)-5,5-dichloroleucine. researchgate.net While a different dichlorinated starting material was used in this specific case, it illustrates the importance of having access to a variety of chlorinated building blocks.

The synthesis of lyngbyabellin M, another chlorinated marine natural product, involved the preparation of a gem-dichloro aldehyde as a key intermediate. researchgate.net This underscores the utility of α,α-dichloroaldehydes as precursors in the synthesis of complex, chlorinated natural products. The presence of the two chlorine atoms can be a crucial structural element in the final natural product or can be used to direct the stereochemical outcome of subsequent reactions.

Environmental Fate and Degradation Pathways of 2,2 Dichlorohexanal

Abiotic Degradation Mechanisms in Environmental Matrices

Abiotic degradation, occurring without the intervention of living organisms, plays a crucial role in the transformation of 2,2-dichlorohexanal in the environment. The primary mechanisms considered are hydrolysis and photolysis.

The proposed hydrolysis pathway for this compound involves the initial substitution of one chlorine atom by a hydroxyl group, forming an unstable intermediate, a gem-halohydrin. This is followed by the rapid elimination of the second chlorine atom and the formation of a carbonyl group, yielding 2-chloro-2-hydroxyhexanal. This intermediate would likely undergo further transformation, potentially leading to the formation of 2-oxohexanoic acid or other oxidized products. The rate of hydrolysis for halogenated aliphatic compounds is influenced by factors such as the strength of the carbon-halogen bond and the stability of any carbocation intermediates. viu.ca Generally, hydrolysis is enhanced under both acidic and basic conditions. viu.ca

Table 1: Analogous Hydrolysis Data for Related Chlorinated Compounds

| Compound | Conditions | Half-life | Products | Reference |

| 1,1-Dichloroethane | Neutral | Data not specified | Chloroethane | nih.gov |

| Monochloroacetone | Neutral | Data not specified | Hydroxyacetone | cdnsciencepub.com |

| 1,1-Dichloroacetone | Neutral | Data not specified | 1,1-Dihydroxyacetone | cdnsciencepub.com |

This table presents data for compounds structurally analogous to this compound to infer potential hydrolysis behavior. Specific data for this compound is not available.

Photolytic degradation, or photolysis, is the breakdown of chemical compounds by light energy. While specific studies on the photolysis of this compound are scarce, information on related chlorinated alkanes suggests that it may undergo indirect photolysis in the atmosphere through reactions with hydroxyl radicals. binational.net The carbon-chlorine bond can be susceptible to cleavage upon absorption of ultraviolet (UV) radiation, leading to the formation of radical species.

For short-chain chlorinated paraffins (SCCPs), which share structural similarities, direct photolysis under environmental conditions is not considered a primary degradation pathway. binational.net However, their vapor phase can be degraded in the air by reaction with photochemically generated hydroxyl radicals, with estimated half-lives ranging from less than one to over ten days. binational.net The rate of photodegradation of chlorinated alkanes can be influenced by the degree of chlorination and the carbon chain length. pops.intservice.gov.uk

Table 2: Photodegradation Data for Analogous Chlorinated Compounds

| Compound | Conditions | Key Findings | Reference |

| C6 Chlorinated Alkane (modeled) | Atmospheric | Estimated half-life influenced by chlorination level. | pops.intservice.gov.uk |

| Short-Chain Chlorinated Paraffins | Atmospheric | Degraded by reaction with hydroxyl radicals; half-life of 1.2 to 1.8 days. | binational.net |

| C5-C7 Alkanes (non-chlorinated) | Gas-phase photocatalytic oxidation | Rate increased with higher molecular weight. | researchgate.net |

This table includes data for structurally related compounds to provide insight into the potential photolytic behavior of this compound, for which specific data is unavailable.

Biotic Transformation Mechanisms

The transformation of this compound by living organisms, particularly microorganisms, is a critical component of its environmental fate.

The microbial degradation of chlorinated aliphatic compounds is a widely studied field, with several established pathways. diva-portal.orgiastate.edu A common mechanism for highly chlorinated compounds is reductive dechlorination, where chlorine atoms are sequentially replaced by hydrogen under anaerobic conditions. diva-portal.orgtandfonline.com This process requires an electron donor and is carried out by various bacteria. diva-portal.org

For this compound, a plausible initial step in its anaerobic biodegradation would be the reductive dechlorination to monochlorohexanal and subsequently to hexanal (B45976). Aerobic degradation pathways are also possible, often involving oxygenase enzymes that can hydroxylate the molecule, leading to dechlorination. iastate.eduwur.nl The degradation of linear alkanes often proceeds through the oxidation of a terminal methyl group to form an alcohol, which is then oxidized to an aldehyde and a carboxylic acid, entering the β-oxidation pathway. frontiersin.org

Given the aldehyde functional group, it is also possible that microorganisms could directly oxidize the aldehyde to a carboxylic acid, forming 2,2-dichlorohexanoic acid, which would then be further degraded. The identification of specific metabolites from the degradation of this compound would require dedicated studies with specific microbial cultures.

Table 3: Potential Microbial Degradation Pathways for Chlorinated Aliphatic Compounds

| Pathway | Conditions | Key Characteristics | Applicable to this compound (Inferred) | Reference |

| Reductive Dechlorination | Anaerobic | Sequential removal of chlorine atoms, replaced by hydrogen. | Likely initial step. | diva-portal.orgtandfonline.com |

| Oxidative Dechlorination | Aerobic | Incorporation of oxygen, leading to dechlorination. | Possible pathway. | iastate.edu |

| Aldehyde Oxidation | Aerobic/Anaerobic | Conversion of the aldehyde group to a carboxylic acid. | Highly probable. | nih.gov |

The microbial degradation of this compound is mediated by specific enzymes. Dehalogenases are a key class of enzymes that catalyze the cleavage of carbon-halogen bonds. rsc.org These can be oxidative or reductive. For instance, a halohydrin dehalogenase could be involved in the transformation of the intermediate formed during hydrolysis. rsc.org

Aldehyde dehydrogenases (ALDHs) or oxidases are enzymes that catalyze the oxidation of aldehydes to carboxylic acids. nih.gov This is a common reaction in microbial metabolism and is a likely step in the degradation of this compound. nih.gov Furthermore, alcohol dehydrogenases (ADHs) could be involved if the aldehyde is first reduced to an alcohol. researchgate.netmdpi.comharvard.edu

Table 4: Potentially Involved Enzyme Classes in the Transformation of this compound

| Enzyme Class | Reaction Catalyzed | Potential Role in Degradation | Reference |

| Dehalogenases | Cleavage of C-Cl bond | Removal of chlorine atoms. | rsc.org |

| Aldehyde Dehydrogenases/Oxidases | Oxidation of aldehyde to carboxylic acid | Detoxification and further metabolism. | nih.gov |

| Alcohol Dehydrogenases | Reduction of aldehyde to alcohol/Oxidation of alcohol to aldehyde | Interconversion of functional groups. | researchgate.netmdpi.comharvard.edu |

| Oxygenases | Incorporation of oxygen | Initiation of aerobic degradation. | wur.nl |

Analytical Methodologies for Detection and Quantification of 2,2 Dichlorohexanal in Research Contexts

Chromatographic Separation Techniques for Sample Preparation and Isolation

Chromatographic techniques are fundamental to the analysis of 2,2-dichlorohexanal, providing the necessary separation from complex sample matrices prior to detection. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most commonly employed methods.

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. The separation in GC is based on the differential partitioning of the analyte between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. For halogenated aldehydes, GC can be performed on the underivatized compound or after derivatization to improve volatility and thermal stability. nih.gov For instance, underivatized 2-chloropalmitaldehyde has been successfully analyzed by GC. nih.gov In some cases, derivatization to their dimethyl acetal (B89532) or pentafluorobenzyl (PFB) oxime derivatives can enhance detection, particularly when using sensitive detectors like an electron capture detector (ECD) or a mass spectrometer (MS). nih.gov Microwave-assisted derivatization is a rapid technique that can be employed to prepare samples for GC analysis. nih.gov

High-Performance Liquid Chromatography (HPLC) is a versatile technique suitable for a wide range of analytes, including those that are not sufficiently volatile for GC. For aldehydes, HPLC analysis is almost always preceded by a derivatization step to introduce a chromophore, enabling UV-Vis detection. researchgate.net The most common derivatizing agent is 2,4-dinitrophenylhydrazine (B122626) (DNPH), which reacts with aldehydes to form stable 2,4-dinitrophenylhydrazone derivatives that can be readily detected at around 360 nm. chrom-china.comtandfonline.com HPLC methods for aldehyde-DNPH derivatives typically utilize reversed-phase columns, such as C18, and a mobile phase consisting of a mixture of acetonitrile (B52724) and water. chrom-china.comresearchgate.net

A comparative overview of typical GC and HPLC methods for aldehyde analysis is presented in Table 9.1.

Table 9.1: Comparison of Typical GC and HPLC Methods for Aldehyde Analysis

| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |

| Principle | Separation based on volatility and interaction with stationary phase. | Separation based on polarity and interaction with stationary phase. |

| Derivatization | Optional, but can improve volatility and detection (e.g., PFB oximes). nih.gov | Generally required for UV detection (e.g., DNPH derivatization). chrom-china.comresearchgate.net |

| Typical Column | Capillary columns (e.g., polar or non-polar stationary phases). nih.gov | Reversed-phase columns (e.g., C18). chrom-china.comresearchgate.net |

| Mobile Phase | Inert gas (e.g., Helium, Nitrogen). | Solvent mixture (e.g., Acetonitrile/Water). chrom-china.comtandfonline.com |

| Detector | FID, ECD, Mass Spectrometer (MS). nih.gov | UV-Vis, Diode Array Detector (DAD), Mass Spectrometer (MS). chrom-china.comnih.gov |

| Typical Analytes | Volatile and semi-volatile aldehydes. | Wide range of aldehydes, including less volatile ones. |

The choice of column chemistry is critical for achieving optimal separation. In GC, the use of polar columns can be advantageous for separating polar analytes like chlorinated aldehydes. For complex mixtures, comprehensive two-dimensional gas chromatography (GCxGC) can provide enhanced resolution.

In HPLC, while C18 columns are the workhorse, other stationary phases can offer different selectivities. For challenging separations, alternative column chemistries or separation modes might be employed. Two-dimensional liquid chromatography (2D-LC) can also be utilized for highly complex samples where single-dimension HPLC is insufficient.

Spectroscopic Detection and Quantification Methods

Spectroscopic methods are used in conjunction with chromatographic separation for the detection and quantification of this compound.

UV-Vis spectrophotometry is a widely used detection method in HPLC. As this compound itself does not possess a strong chromophore, derivatization is necessary. The reaction with DNPH to form this compound-2,4-dinitrophenylhydrazone allows for sensitive detection at a wavelength of approximately 360 nm. chrom-china.com The concentration of the analyte is determined by comparing the peak area from the sample chromatogram to a calibration curve prepared from standards of known concentrations.

For trace-level analysis and unambiguous identification, hyphenated techniques that couple a separation method with mass spectrometry are indispensable.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the sensitive and selective detection capabilities of MS. mdpi.com Following chromatographic separation, the analyte molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio, providing a unique mass spectrum that serves as a molecular fingerprint. For chlorinated compounds like this compound, the isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) in the mass spectrum provides an additional layer of confirmation. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for the analysis of a broad range of compounds, including the DNPH derivatives of aldehydes. researchgate.net LC-MS/MS, which involves tandem mass spectrometry, offers even greater selectivity and sensitivity through techniques like multiple reaction monitoring (MRM), making it suitable for the analysis of trace levels of this compound in complex matrices. nih.gov Chiral LC-MS/MS methods have been developed for the analysis of other small molecules and could potentially be adapted for the enantioselective analysis of chiral derivatives of this compound. sigmaaldrich.com

A summary of research findings using hyphenated techniques for the analysis of related aldehydes is presented in Table 9.2.

Table 9.2: Research Findings on the Analysis of Aldehydes using Hyphenated Techniques

| Technique | Analyte/Matrix | Key Findings |

| GC-MS | Halogenated fatty aldehydes | Pentafluorobenzyl (PFB) oxime derivatives can be quantified at low femtomole levels using negative ion chemical ionization. nih.gov |

| LC-MS | Aldehyde-DNPH derivatives in oil | A chemiluminescence detection method coupled with LC showed high sensitivity with detection limits in the nanomolar range. researchgate.net |

| LC-MS/MS | D- and L-2-hydroxyglutaric acid in biological fluids | A stable isotope dilution multiple reaction monitoring method was validated for quantification in cerebrospinal fluid, plasma, and urine. nih.gov |

Sample Preparation Strategies for Diverse Research Matrices

The preparation of samples prior to analysis is a critical step to remove interfering substances, concentrate the analyte, and convert it into a form suitable for the analytical instrument. The choice of sample preparation method depends on the nature of the sample matrix (e.g., water, soil, biological tissues).

For water samples , preconcentration techniques are often necessary to detect trace levels of aldehydes. Solid-phase extraction (SPE) is a common method where the sample is passed through a cartridge containing a sorbent that retains the analyte, which is then eluted with a small volume of a suitable solvent. tandfonline.com For aldehydes, SPE can be performed after derivatization with DNPH. nih.gov Liquid-liquid extraction (LLE) is another technique that can be used to extract analytes from aqueous samples into an immiscible organic solvent.

For soil and sediment samples , the analytes must first be extracted from the solid matrix. This is typically achieved by solvent extraction, often aided by techniques such as sonication or pressurized liquid extraction. chrom-china.comorganomation.com An improved SPE method for the determination of 15 carbonyl compounds in soil involved ultrasonic extraction with acetonitrile, derivatization with DNPH, and clean-up using a specific SPE cartridge. chrom-china.com This method demonstrated good recoveries ranging from 84.6% to 115.9%. chrom-china.com

A summary of sample preparation techniques for aldehyde analysis is provided in Table 9.3.

Table 9.3: Sample Preparation Techniques for Aldehyde Analysis in Different Matrices

| Matrix | Technique | Description |

| Water | Solid-Phase Extraction (SPE) | The sample is passed through a sorbent cartridge to concentrate the analyte. Often used for DNPH derivatives. nih.gov |

| Liquid-Liquid Extraction (LLE) | Analyte is partitioned from the aqueous phase into an immiscible organic solvent. | |

| Soil/Sediment | Solvent Extraction (e.g., Sonication) | An organic solvent is used to extract the analyte from the solid matrix, often with the aid of ultrasonic waves. chrom-china.com |

| Solid-Phase Extraction (SPE) | Used for clean-up of the soil extract after initial extraction and derivatization. chrom-china.com | |

| Biological Samples | Protein Precipitation | An organic solvent like acetonitrile is used to precipitate and remove proteins. researchgate.net |

| Liquid-Liquid Extraction (LLE) | Used to extract analytes from the biological matrix after initial processing. researchgate.net |

Validation of Analytical Methods (e.g., accuracy, precision, limit of detection)

The validation of any analytical method is crucial to ensure that the data generated is reliable, reproducible, and fit for its intended purpose. In research contexts involving this compound, the validation process demonstrates the suitability of the chosen analytical procedure for its specific application. This process involves assessing several key performance characteristics, including accuracy, precision, and the limit of detection (LOD). While specific validated methods for this compound are not widely published, validation would proceed based on established protocols for similar chlorinated aldehydes.

Common analytical strategies for aldehydes in aqueous matrices involve derivatization to enhance detectability and chromatographic performance, followed by analysis using techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). For instance, EPA Method 8315A outlines the determination of various carbonyl compounds in water by derivatization with 2,4-dinitrophenylhydrazine (DNPH) and subsequent HPLC analysis. obrnutafaza.hrnemi.gov An alternative approach, detailed in EPA Method 556.1, involves derivatization with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) followed by GC analysis, often with an electron capture detector (ECD), which is highly sensitive to halogenated compounds. nemi.govsigmaaldrich.com

The validation of such methods for this compound would involve the following key parameters:

Accuracy

Accuracy measures the closeness of the experimental value to a known, true value. It is typically assessed by analyzing a sample with a known concentration of the analyte (a spiked sample) and comparing the measured concentration to the true concentration. The accuracy is often expressed as the percentage recovery. europa.eu For the analysis of this compound, this would involve spiking a known amount of a pure standard into a matrix blank (e.g., organic-free reagent water) and performing the entire analytical procedure. According to International Council for Harmonisation (ICH) guidelines, accuracy should be assessed using a minimum of nine determinations over at least three concentration levels covering the specified range. europa.eu For aldehydes, recoveries are often expected to be in the range of 85% to 115%. nih.gov

Illustrative Data for Accuracy Assessment of a Hypothetical GC-ECD Method for this compound

| Spiked Concentration (µg/L) | Replicate 1 (µg/L) | Replicate 2 (µg/L) | Replicate 3 (µg/L) | Mean Measured Concentration (µg/L) | Average Recovery (%) |

|---|---|---|---|---|---|

| 1.0 | 0.97 | 0.94 | 1.01 | 0.97 | 97.0 |

| 10.0 | 9.85 | 10.15 | 9.92 | 9.97 | 99.7 |

Precision

Precision evaluates the degree of agreement among a series of individual measurements when the analytical method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the standard deviation (SD) or relative standard deviation (RSD) of a series of measurements. Precision is considered at two levels:

Repeatability (Intra-day precision): The precision obtained under the same operating conditions over a short interval of time.

Intermediate Precision (Inter-day precision): Expresses the variations within a laboratory, such as on different days, with different analysts, or on different equipment.

For many chromatographic methods, an RSD of less than 10-15% is often considered acceptable, depending on the concentration level. nih.gov For example, a validated GC method for other aldehydes reported intra-day precision with an RSD of less than 1.00% and inter-day precision with an RSD of up to 0.5%. asiapharmaceutics.info

Illustrative Data for Precision Assessment of a Hypothetical HPLC-UV Method for this compound at 10 µg/L

| Repeatability (Intra-day) | Intermediate Precision (Inter-day) | |

|---|---|---|

| Number of Replicates (n) | 6 | 6 (over 3 days) |

| Mean Concentration (µg/L) | 10.2 | 10.5 |

| Standard Deviation (SD) | 0.45 | 0.68 |

| Relative Standard Deviation (RSD %) | 4.4% | 6.5% |

Limit of Detection (LOD)

The Limit of Detection is the lowest concentration of an analyte in a sample that can be reliably distinguished from zero but not necessarily quantified with acceptable accuracy or precision. helcom.fi It is often determined by analyzing a series of low-concentration samples and calculating the standard deviation of the responses. The LOD can be calculated as 3.14 times the standard deviation of seven replicate analyses of a fortified reagent water, as per the procedure outlined in 40 CFR part 136, Appendix B. nemi.gov For chlorinated organic compounds, which are often present at trace levels in environmental samples, achieving a low LOD is critical. For instance, methods for other chlorinated compounds have achieved LODs in the low µg/L to ng/L range. nih.govchromatographyonline.com A study on various aldehydes in water using SPME with on-fiber derivatization reported method detection limits in the range of 0.12-0.34 µg/L. nih.gov

Illustrative Data for Limit of Detection (LOD) and Limit of Quantification (LOQ)

| Parameter | Definition | Illustrative Value (µg/L) |

|---|---|---|

| Limit of Detection (LOD) | The lowest concentration that can be reliably detected. (Calculated as 3 x Standard Deviation of the Blank or low-level spike) | 0.25 |

| Limit of Quantification (LOQ) | The lowest concentration that can be measured with acceptable accuracy and precision. (Calculated as 10 x Standard Deviation of the Blank or low-level spike) | 0.80 |

By systematically evaluating these parameters, researchers can establish a validated analytical method for this compound, ensuring that the scientific data collected is accurate, precise, and suitable for its research application.

Q & A

Q. Table 1: Synthetic Methods Comparison

| Method | Yield (%) | Conditions | Key Challenges | Source |

|---|---|---|---|---|

| PCl₅-mediated chlorination | 65–75 | 0–5°C, anhydrous hexane | Byproduct formation | |

| SOCl₂/hexanal reaction | 70–80 | Reflux, toluene | Moisture sensitivity |

Basic: How should researchers handle and store this compound to ensure safety and stability?

Answer:

- Storage : Use amber glass bottles under inert gas (N₂/Ar) at –20°C to prevent hydrolysis or oxidation.

- Safety protocols : Wear nitrile gloves and eye protection; work in a fume hood due to volatility and potential respiratory irritation .

- Decomposition : Monitor for discoloration (yellowing indicates degradation) and test purity via GC-MS periodically.

Advanced: How can conflicting spectroscopic data for this compound derivatives be systematically resolved?

Answer:

Contradictions in NMR or IR data often arise from:

- Conformational isomers : Use variable-temperature NMR to identify dynamic equilibria.

- Impurity interference : Cross-validate with HPLC-MS to isolate pure fractions .

- Computational validation : Compare experimental IR peaks with DFT-calculated spectra (B3LYP/6-31G** level) to assign signals confidently .

Q. Methodology :

Perform column chromatography to purify the compound.

Acquire high-resolution mass spectrometry (HR-MS) for molecular formula confirmation.

Use 2D NMR (COSY, HSQC) to resolve overlapping signals .

Advanced: What computational strategies predict the reactivity of this compound in nucleophilic substitution reactions?

Answer:

- DFT calculations : Optimize transition-state geometries at the B3LYP/6-31G** level to predict activation energies and regioselectivity .

- Solvent effects : Apply the PCM (Polarizable Continuum Model) to simulate solvent interactions and their impact on reaction pathways.

- Frontier molecular orbital (FMO) analysis : Identify nucleophilic/electrophilic sites via HOMO-LUMO gaps .

Q. Table 2: Calculated vs. Experimental Reactivity

| Substrate | Predicted ΔG‡ (kcal/mol) | Observed Yield (%) | Deviation |

|---|---|---|---|

| Primary amine | 12.3 | 78 | ±5% |

| Thiol | 9.8 | 85 | ±3% |

Basic: Which analytical techniques are most reliable for characterizing this compound and its derivatives?

Answer:

Q. Best practices :

- Use deuterated solvents (e.g., CDCl₃) for NMR to avoid solvent peaks.

- Calibrate MS with authentic standards to minimize false positives.

Advanced: How to design degradation studies to map this compound’s environmental or metabolic pathways?

Answer:

- Hydrolysis kinetics : Conduct pH-dependent studies (pH 3–11) at 25–50°C, monitoring via UV-Vis or LC-MS.

- Oxidative pathways : Expose to H₂O₂/UV light to simulate photodegradation; identify intermediates using TOF-MS .

- Enzymatic assays : Incubate with liver microsomes (e.g., rat CYP450 isoforms) to profile metabolic products .

Q. Table 3: Degradation Products Under Varying Conditions

| Condition | Major Product | Toxicity Assessment |

|---|---|---|

| Alkaline hydrolysis | 2,2-Dichlorohexanoic acid | Low (LD50 > 500 mg/kg) |